molecular formula C19H14 B588305 7-Methylbenz[a]anthracene-d3 CAS No. 1795033-70-3

7-Methylbenz[a]anthracene-d3

Katalognummer: B588305
CAS-Nummer: 1795033-70-3
Molekulargewicht: 245.339
InChI-Schlüssel: DIIFUCUPDHMNIV-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methylbenz[a]anthracene-d3 is a deuterated derivative of 7-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes. The molecular formula of this compound is C19H11D3, and it has a molecular weight of 245.33 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenz[a]anthracene-d3 typically involves the deuteration of 7-Methylbenz[a]anthracene. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the deuterated compound. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methylbenz[a]anthracene-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound. These products are often used as intermediates in further chemical synthesis and research.

Wissenschaftliche Forschungsanwendungen

7-Methylbenz[a]anthracene-d3 is widely used in scientific research due to its labeled deuterium atoms, which allow for precise tracking in various studies. Some key applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its role in carcinogenesis and as a model compound in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-Methylbenz[a]anthracene-d3 involves its interaction with cellular components, leading to various biological effects. The compound is known to be metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to DNA, causing mutations and potentially leading to cancer. The molecular targets include DNA and various proteins involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methylbenz[a]anthracene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in various experimental setups, making it a valuable tool in scientific studies .

Eigenschaften

CAS-Nummer

1795033-70-3

Molekularformel

C19H14

Molekulargewicht

245.339

IUPAC-Name

7-(trideuteriomethyl)benzo[a]anthracene

InChI

InChI=1S/C19H14/c1-13-16-8-4-3-7-15(16)12-19-17(13)11-10-14-6-2-5-9-18(14)19/h2-12H,1H3/i1D3

InChI-Schlüssel

DIIFUCUPDHMNIV-FIBGUPNXSA-N

SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C14

Synonyme

7-Monomethylbenz[a]anthracene-d3;  3,4-Benz-9-methylanthracene-d3;  NSC 30974-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.